molecular formula C14H15NOS B7474587 N,4-dimethyl-N-(thiophen-3-ylmethyl)benzamide

N,4-dimethyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B7474587
M. Wt: 245.34 g/mol
InChI Key: TUQLJXNPBHNYMF-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMTB and is known for its unique chemical and physical properties. In

Mechanism of Action

The mechanism of action of DMTB is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, DMTB has been found to interact with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of calcium signaling in cells. DMTB has also been found to interact with the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
DMTB has been found to have a number of biochemical and physiological effects. In cancer cells, DMTB has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce the expression of certain genes involved in apoptosis.
In the brain, DMTB has been found to modulate the activity of ion channels involved in neuronal signaling. This can have a significant impact on the function of the nervous system, and may be relevant to the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DMTB in lab experiments is its specificity for certain ion channels and cellular processes. This can make it a useful tool for studying the function of these channels and processes in cells.
One limitation of using DMTB is its potential toxicity. While DMTB has been shown to be relatively safe in vitro, its effects in vivo are not fully understood. It is also important to note that DMTB is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are a number of future directions for research on DMTB. One area of interest is in the development of new cancer treatments based on DMTB. Another area of interest is in the development of new treatments for neurological disorders based on DMTB's ability to modulate ion channels in the brain.
Another area of future research is in the optimization of the synthesis method for DMTB. This could involve the development of new synthetic routes or the optimization of existing methods to increase yield and purity.
Overall, DMTB is a promising compound with a number of potential applications in scientific research. While more research is needed to fully understand its properties and limitations, it is clear that DMTB has the potential to be a valuable tool in the study of cancer and neurological disorders.

Synthesis Methods

The synthesis of DMTB involves the reaction of 4-dimethylaminobenzaldehyde with thiophen-3-ylmethanamine in the presence of acetic acid. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of DMTB.

Scientific Research Applications

DMTB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. DMTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of neuroscience. DMTB has been found to modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal signaling. This has led to research on the potential use of DMTB in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N,4-dimethyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-3-5-13(6-4-11)14(16)15(2)9-12-7-8-17-10-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLJXNPBHNYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-N-(thiophen-3-ylmethyl)benzamide

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